molecular formula C9H6Cl2O3 B15418865 2-(2-Chloro-2-oxoethoxy)benzoyl chloride CAS No. 129228-76-8

2-(2-Chloro-2-oxoethoxy)benzoyl chloride

Cat. No.: B15418865
CAS No.: 129228-76-8
M. Wt: 233.04 g/mol
InChI Key: XHZGIQCTPMVGKN-UHFFFAOYSA-N
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Description

2-(2-Chloro-2-oxoethoxy)benzoyl chloride is a specialized bifunctional reagent designed for synthetic organic chemistry and pharmaceutical research. This compound features two distinct, highly reactive acyl chloride groups, making it a valuable scaffold for constructing complex molecules. Its structure allows it to undergo sequential nucleophilic substitution reactions. Researchers can exploit its differential reactivity or use it to create symmetrical structures. It is typically used as a key intermediate in the development of more complex chemical entities, such as polymers, dendrimers, and active pharmaceutical ingredients (APIs). Like related benzoyl chlorides, this compound is moisture-sensitive and reacts with water to form hydrochloric acid and the corresponding carboxylic acid . It is expected to react with alcohols and phenols to form esters, and with amines to form amide bonds, facilitating its use in proteomics research and the synthesis of peptide mimics . Due to the presence of the ether-oxygen linkage, this compound may serve as a rigid linker in medicinal chemistry for connecting pharmacophores. Handling requires a controlled, anhydrous environment, such as a glove box or under an inert nitrogen or argon atmosphere. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

CAS No.

129228-76-8

Molecular Formula

C9H6Cl2O3

Molecular Weight

233.04 g/mol

IUPAC Name

2-(2-chloro-2-oxoethoxy)benzoyl chloride

InChI

InChI=1S/C9H6Cl2O3/c10-8(12)5-14-7-4-2-1-3-6(7)9(11)13/h1-4H,5H2

InChI Key

XHZGIQCTPMVGKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1 summarizes key structural and molecular features of 2-(2-Chloro-2-oxoethoxy)benzoyl chloride and related benzoyl chloride derivatives.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications/Reactivity References
This compound C₉H₇Cl₂O₃ 233.05 OCH₂C(Cl)=O at 2-position Acylating agent in API synthesis
Benzoyl chloride C₇H₅ClO 140.57 None General acylating agent
2-(Chloromethyl)benzoyl chloride C₈H₆Cl₂O 189.04 Chloromethyl at 2-position Synthesis of isoindolinones
4-Chlorobenzoyl chloride C₇H₄Cl₂O 175.01 Chloro at 4-position Intermediate in organic synthesis
2-Ethoxybenzoyl chloride C₉H₉ClO₂ 184.62 Ethoxy at 2-position Mild acylating agent
2-(Trifluoromethyl)benzoyl chloride C₈H₄ClF₃O 208.57 Trifluoromethyl at 2-position APIs, agrochemicals, materials
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride C₁₄H₈Cl₃FO₂ 333.56 Chloro, fluorobenzyloxy at 2,5 positions Specialized synthesis applications

Physical and Hazard Profiles

Table 2 highlights key physical and safety properties:

Compound Name Boiling Point (°C) Solubility Hazards
This compound Not reported Organic solvents Corrosive; releases HCl on hydrolysis
Benzoyl chloride 197 Reacts with water Highly corrosive, toxic fumes
2-(Trifluoromethyl)benzoyl chloride ~200 (estimated) Low polarity solvents Toxic; environmental persistence
2-Ethoxybenzoyl chloride ~210 (estimated) Ethanol, ethers Irritant; moderate reactivity

Q & A

Q. What are the primary synthetic applications of 2-(2-chloro-2-oxoethoxy)benzoyl chloride in organic chemistry?

This compound is widely used as an acylating agent due to its reactive benzoyl chloride moiety. For example, it facilitates amide bond formation via nucleophilic substitution with amines. In a documented procedure, this compound (1 mmol) was reacted with 4-iodoaniline (2.2 mmol) in methylene chloride, with triethylamine as a base, yielding a substituted amide after 2 hours at room temperature . This method is scalable and adaptable for synthesizing intermediates in medicinal chemistry.

Q. What analytical techniques are recommended for structural characterization of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining its molecular geometry. Crystallographic data from related benzoyl chloride derivatives (e.g., triclinic crystal system, space group P1, cell parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å) highlight the importance of SC-XRD in resolving bond angles and intermolecular interactions . Complementary techniques like NMR, IR, and mass spectrometry validate purity and functional groups.

Q. How should researchers handle this compound to ensure safety during experiments?

Due to its reactive chloride group and potential moisture sensitivity, strict protocols are required:

  • Use anhydrous solvents (e.g., methylene chloride) under inert atmospheres (N₂/Ar).
  • Employ impervious gloves, sealed goggles, and protective clothing to avoid skin/eye contact .
  • Store in airtight containers at low temperatures (-20°C) to prevent hydrolysis.

Advanced Research Questions

Q. How can reaction conditions be optimized for amide coupling involving this compound?

Key parameters include:

  • Solvent choice : Methylene chloride minimizes side reactions (e.g., hydrolysis) due to its low polarity .
  • Stoichiometry : A 1:2.2 molar ratio of acyl chloride to amine ensures complete conversion, as excess amine acts as both reactant and base.
  • Temperature : Room temperature (20–25°C) balances reactivity and selectivity, avoiding thermal decomposition.
  • Workup : Filtration and washing with cold solvent remove unreacted reagents, while vacuum drying isolates the product .

Q. What computational tools can predict the electrophilic reactivity of this compound?

Density Functional Theory (DFT) calculations quantify nucleophilic (N) and electrophilic (ω) indices. For benzoyl chloride derivatives, the electrophilic index (ω ≈ 1.7–2.6 eV) correlates with reactivity toward nucleophiles like amines. Comparative studies with similar compounds (e.g., 2-ethoxybenzoyl chloride) reveal how substituents modulate electron density at the carbonyl carbon .

Q. How does the electronic environment of the benzoyl chloride group influence its acylation efficiency?

The electron-withdrawing chloro and oxyethoxy groups enhance electrophilicity at the carbonyl carbon. This is confirmed by Hammett substituent constants (σ), where electron-withdrawing groups increase the reaction rate with nucleophiles. Contrast this with methyl-substituted analogs (e.g., 2-methylbenzoyl chloride), where reduced electrophilicity slows acylation .

Q. What challenges arise in purifying reaction mixtures post-acylation, and how are they resolved?

Common issues include:

  • Byproduct formation : Hydrolysis products (e.g., carboxylic acids) can be minimized by rigorous drying of solvents and reagents.
  • Column chromatography : Use silica gel with non-polar eluents (hexane/ethyl acetate) to separate polar byproducts.
  • Crystallization : Recrystallization in dichloromethane/hexane mixtures yields high-purity crystals for SC-XRD analysis .

Methodological Considerations

Q. How can researchers validate the stability of this compound under varying storage conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC monitoring detect degradation. For long-term storage, lyophilization or storage under argon in amber vials is recommended. FT-IR can track hydrolysis by detecting OH stretches from carboxylic acid byproducts .

Q. What strategies mitigate competing side reactions during large-scale synthesis?

  • Slow addition : Dropwise addition of the acyl chloride (over 1–5 minutes) prevents local overheating and dimerization .
  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation while reducing reaction time and temperature.
  • In situ quenching : Scavengers like molecular sieves absorb HCl, shifting equilibrium toward product formation.

Data Contradictions and Resolution

While no direct contradictions exist in the provided evidence, discrepancies in reaction yields may arise from solvent purity or moisture content. Reproducibility requires strict adherence to anhydrous conditions and reagent ratios documented in peer-reviewed protocols .

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